4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide
Description
Properties
CAS No. |
899908-55-5 |
|---|---|
Molecular Formula |
C25H22FN3O5 |
Molecular Weight |
463.465 |
IUPAC Name |
4-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C25H22FN3O5/c26-18-11-9-17(10-12-18)22(30)16-29-21-7-2-1-6-20(21)24(32)28(25(29)33)13-3-8-23(31)27-15-19-5-4-14-34-19/h1-2,4-7,9-12,14H,3,8,13,15-16H2,(H,27,31) |
InChI Key |
VVNZTFGBZLQZRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)F)CCCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in the context of cancer treatment. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.53 g/mol. The presence of functional groups such as the furan and quinazoline rings contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H28FN3O4 |
| Molecular Weight | 465.53 g/mol |
| InChIKey | MHKKKKPDLDRESU-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The IC50 values were reported as follows:
- A549 : 5.9 ± 1.69 µM
- SW-480 : 2.3 ± 5.91 µM
- MCF-7 : 5.65 ± 2.33 µM
These values indicate that the compound is more potent than Cisplatin, a commonly used chemotherapeutic agent, which has higher IC50 values for these cell lines .
The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest at the S phase. Docking studies suggest that the compound interacts effectively with the epidermal growth factor receptor (EGFR) , which plays a crucial role in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances the compound's cytotoxicity. Specifically, halogen substitutions at the para position significantly increase activity compared to other positions .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated multiple derivatives of quinazoline compounds, including our target compound, revealing that modifications at specific positions led to varying degrees of cytotoxicity against different cancer cell lines .
- Molecular Dynamics Simulations : Further computational studies confirmed that specific amino acid residues in EGFR are critical for binding affinity, reinforcing the potential of this compound as a targeted therapeutic agent .
- Comparative Analysis : The compound's efficacy was compared to other known anticancer agents, highlighting its superior activity profile against certain cancer types while maintaining lower toxicity levels in normal cells .
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The quinazolinone scaffold is constructed via cyclization of 2-aminobenzamide (1a ) under oxidative conditions. Recent protocols employ hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 150°C, achieving 71–86% yields for analogous structures.
Mechanistic Pathway :
- Imine Formation : Condensation of 2-aminobenzamide with aldehydes or ketones.
- Oxidative Cyclization : H₂O₂-mediated dehydrogenation forms the 2,4-dioxo system.
| Component | Quantity/Parameter |
|---|---|
| 2-Aminobenzamide | 1 mmol |
| DMSO | 2 mL |
| H₂O₂ (30%) | 1 equivalent |
| Temperature | 150°C |
| Time | 14–20 hours |
This method avoids stoichiometric oxidants, generating water as the sole byproduct.
N1-Alkylation with 2-Bromo-4'-Fluoroacetophenone
Microwave-Assisted Alkylation
The 2-(4-fluorophenyl)-2-oxoethyl group is introduced via nucleophilic substitution. A modified protocol from nicotinamide alkylation achieves efficient coupling under microwave irradiation:
- Dissolve quinazolinone intermediate (2a , 2 mmol) in absolute ethanol (10 mL).
- Add 2-bromo-4'-fluoroacetophenone (2 mmol).
- Irradiate at 440 W for 10 minutes.
- Filter and recrystallize from methanol.
Key Advantages :
- 71% Yield : Comparable to nicotinamide derivatives.
- Regioselectivity : Exclusive N1-alkylation due to quinazolinone’s electronic profile.
Installation of the Butanamide Side Chain
Carbodiimide-Mediated Amide Coupling
The C3-position butanamide is introduced via EDCl/HOBt activation:
Synthesis of 4-Amino-N-(furan-2-ylmethyl)butanamide :
- React 4-aminobutanoyl chloride with furfurylamine in dichloromethane.
- Purify via silica chromatography (ethyl acetate/hexanes).
Coupling Protocol :
- Combine alkylated quinazolinone (3a , 1 mmol) with 4-amino-N-(furan-2-ylmethyl)butanamide (1.2 mmol).
- Add EDCl (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3 mmol) in DMF.
- Stir at 25°C for 12 hours.
- Isolate product via aqueous workup (81% yield).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Quinazolinone Cyclization Methods
| Method | Catalyst/Oxidant | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| H₂O₂/DMSO | None | 86 | H₂O | |
| Ru Catalysis | [Ru]/L | 78 | NH₃ | |
| MoO₂ Schiff Base | Mo Complex | 82 | H₂O₂ |
Table 2: Alkylation Conditions Screening
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 6 | 58 | 92 |
| Acetone | 60 | 4 | 63 | 89 |
| Microwave | 150 | 0.17 | 71 | 98 |
Challenges and Optimization Strategies
Oxidative Byproduct Formation
Quinazolinones undergo competing dehydrogenation to 4(3H)-quinazolinones under prolonged heating. Mitigation strategies include:
Regiochemical Control
N1 vs. N3 alkylation is governed by:
- Base Selection : K₂CO₃ favors N1-alkylation (93:7 selectivity).
- Solvent Polarity : DMF enhances nucleophilicity at N1.
Spectroscopic Characterization Data
Key Spectral Signatures :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-F), 6.41 (d, J = 3.1 Hz, 1H, furan).
- HRMS (ESI+) : m/z calc. for C₂₆H₂₄FN₃O₅ [M+H]⁺: 494.1824; found: 494.1821.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
- The synthesis involves sequential steps such as quinazolinone core formation, fluorophenyl substitution, and amide coupling. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (reflux conditions for cyclization), and catalyst selection (e.g., EDCI for amide bond formation) to minimize side reactions .
- Analytical tools like TLC and HPLC are essential for monitoring intermediate purity. For example, HPLC with UV detection at 254 nm can track unreacted starting materials .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological Answer:
- Use high-resolution NMR (1H/13C) to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, furan methylene protons at δ 4.3–4.7 ppm) .
- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ peak at m/z ~520) .
- X-ray crystallography (via SHELX refinement) resolves stereochemical ambiguities, particularly for the quinazolinone core .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 μM concentrations. Compare IC50 values with structurally related quinazoline derivatives (e.g., analogs from ) .
- Antimicrobial activity can be tested via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory data in biological activity across assays be resolved?
Methodological Answer:
- Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). For instance, if MTT suggests cytotoxicity but flow cytometry shows no apoptosis, investigate necrotic pathways via LDH release assays .
- Adjust experimental conditions (e.g., serum concentration in cell culture) to mimic physiological relevance .
Q. What computational strategies predict binding interactions with potential targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Focus on hydrogen bonding between the quinazolinone carbonyl and kinase active-site residues .
- MD simulations (GROMACS) over 100 ns can assess binding stability under physiological conditions .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
- Use isotopic labeling (e.g., 18O in the oxoethyl group) to track cyclization pathways via MS fragmentation patterns .
- Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. THF) can identify rate-determining steps .
Q. What strategies improve yield in low-efficiency coupling reactions?
Methodological Answer:
- Screen coupling agents (e.g., HATU vs. EDCI/HOBt) for amide formation. For example, HATU may improve yields by 20% in polar aprotic solvents .
- Microwave-assisted synthesis (100–150°C, 30 min) can accelerate reactions prone to thermal degradation .
Data Analysis & Optimization
Q. How should SAR studies be designed for derivatives of this compound?
Methodological Answer:
- Systematically modify substituents: Replace the furanmethyl group with pyridine or thiophene analogs to assess steric/electronic effects on activity .
- Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints .
Q. What methods address low solubility in in vivo assays?
Methodological Answer:
- Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles. Characterize solubility enhancements via phase-solubility diagrams .
- Introduce hydrophilic groups (e.g., PEG linkers) during synthetic modifications, monitoring logP changes via HPLC .
Contradiction & Validation
Q. How to validate target engagement in complex biological systems?
Methodological Answer:
- Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases). A shift in protein melting temperature ≥2°C indicates engagement .
- CRISPR knockouts of the target gene can establish functional relevance in activity assays .
Q. What analytical workflows resolve spectral overlaps in NMR characterization?
Methodological Answer:
- Apply 2D NMR (HSQC, HMBC) to distinguish overlapping quinazolinone and fluorophenyl signals. For example, HMBC correlates carbonyl carbons (δ 170–175 ppm) with adjacent protons .
- Dynamic NMR at elevated temperatures (50–80°C) can sharpen broad peaks caused by slow conformational exchange .
Advanced Synthetic Challenges
Q. How to optimize enantiomeric purity for chiral analogs?
Methodological Answer:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Enzymatic resolution with lipases (e.g., CAL-B) can separate diastereomers with >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
